molecular formula C19H32ClNO2 B5077050 1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B5077050
M. Wt: 341.9 g/mol
InChI Key: TUXNZFFOHTUOEJ-UHFFFAOYSA-N
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Description

1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butylphenol with an appropriate halogenating agent to form 2-tert-butylphenoxy halide.

    Nucleophilic Substitution: The phenoxy halide is then reacted with 3-(4-methylpiperidin-1-yl)propan-2-ol under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound for studying beta-blocker interactions and mechanisms.

    Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Explored for potential therapeutic applications in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.

    Atenolol: A selective beta-1 blocker used for managing cardiovascular conditions.

    Metoprolol: Another selective beta-1 blocker with similar applications.

Uniqueness

1-(2-Tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its tert-butyl and piperidinyl groups may influence its binding affinity and selectivity for beta-adrenergic receptors.

Properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.ClH/c1-15-9-11-20(12-10-15)13-16(21)14-22-18-8-6-5-7-17(18)19(2,3)4;/h5-8,15-16,21H,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXNZFFOHTUOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=CC=C2C(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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